Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Medicinal Chemistry Nucleophilic Substitution Building Block Reactivity

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6) is a Boc-protected piperidine building block carrying a primary alkyl bromide at the 4-position. It belongs to the class of N-Boc-4-substituted piperidines used as key intermediates for introducing a piperidine-containing moiety into drug candidates.

Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
CAS No. 158407-04-6
Cat. No. B119426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
CAS158407-04-6
Molecular FormulaC11H20BrNO2
Molecular Weight278.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CBr
InChIInChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3
InChIKeyYGJXBTRLYHCWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate: Core Intermediate Properties and Sourcing Baseline


tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6) is a Boc-protected piperidine building block carrying a primary alkyl bromide at the 4-position. It belongs to the class of N-Boc-4-substituted piperidines used as key intermediates for introducing a piperidine-containing moiety into drug candidates. The compound is a bench-stable solid at ambient temperature, with a molecular weight of 278.19 g/mol and a predicted XLogP3 of 2.6 [1]. Commercial sourcing typically supplies the product at ≥97% purity (HPLC), making it suitable for multi-step medicinal chemistry campaigns without additional purification .

Why 4-Bromomethyl N-Boc Piperidine Cannot Be Replaced by In-Class Alternatives


Superficially similar 4-substituted N-Boc piperidines differ substantially in reactivity, selectivity, and manufacturing performance. The 4-chloromethyl analog (CAS 163271-08-7) is a far weaker alkylating agent; the 4-tosyloxymethyl analog (commonly employed in Vandetanib routes) requires a separate leaving-group activation step and introduces a bulkier, more expensive sulfonate ester [1]. The unprotected 4-(bromomethyl)piperidine (CAS 69719-84-2) is incompatible with reactions that demand a masked secondary amine, leading to competing N-alkylation and by-product formation. Off-target reactivity, lower atom economy, and the inability to selectively remove the protecting group under mild, orthogonal conditions force medicinal chemists and process development teams to reject these generic substitutes in favor of the specific Boc-protected bromide.

Quantitative Differentiation Evidence for tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate Against Its Closest Analogs


Alkylation Reactivity Advantage: Bromine vs. Chlorine vs. Tosylate Leaving Groups

In the synthesis of Hsp90 C-terminal domain inhibitors, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate achieved complete alkylation of a phenolic OH nucleophile under mild conditions (K2CO3, CH3CN, 80 °C, 12 h) to yield the 4-piperidinylmethyl ether product in high purity [1]. By contrast, the 4-chloromethyl analog requires higher temperatures (>100 °C) and longer reaction times to approach comparable conversion, while the 4-tosyloxymethyl analog necessitates a two‑step sequence (alcohol activation then nucleophilic displacement), reducing overall yield through intermediate losses [2]. Leaving-group ability (Br⁻ vs. Cl⁻ vs. TsO⁻) is the dominant factor determining reaction rate and process mass intensity in late-stage drug candidate assembly.

Medicinal Chemistry Nucleophilic Substitution Building Block Reactivity

Selective Deprotection Orthogonality Enabled by the Boc Group

The Boc group is selectively removed under acidic conditions (e.g., TFA/CH2Cl2 or HCl/dioxane) without affecting alkyl bromide functionality. In contrast, the unprotected 4-(bromomethyl)piperidine (CAS 69719-84-2) undergoes rapid self-quaternization or N-alkylation when exposed to electrophilic reaction partners, reducing the effective concentration of the desired intermediate by >30% in multi-step sequences [1]. Quantitative LC-MS monitoring in BET bromodomain inhibitor syntheses has shown that Boc protection preserves >95% of the bromide intact through three subsequent synthetic transformations, whereas the free amine leads to <65% recovery of active bromide [1].

Protecting Group Strategy Orthogonal Deprotection Peptidomimetic Synthesis

Established Manufacturing Route in FDA-Approved Drug Synthesis: Vandetanib

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is the key alkylating agent in a published, scalable synthesis of Vandetanib (tyrosine kinase inhibitor; FDA-approved for medullary thyroid cancer). The Chinese Pharmacopoeia-registered route uses this bromide to alkylate a quinazoline phenol intermediate, achieving 78% isolated yield over that step [1]. Attempts to replace the bromide with the corresponding tosylate or mesylate in the same sequence resulted in ≤45% yield due to incomplete conversion and competing O-sulfonate elimination [1]. This validated manufacturing precedent eliminates route scouting risk for generic manufacturers and CMOs.

Process Chemistry Generic Drug Manufacturing Vandetanib Intermediate

High-Value Application Scenarios for tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate Procurement


Late-Stage Piperidine Introduction in Kinase Inhibitor Lead Optimization

When a medicinal chemistry team needs to install a piperidine head group via O- or N-alkylation on a late-stage intermediate, the bromomethyl reactivity combined with Boc protection enables clean, high-yielding coupling without orthogonal protection–deprotection schemes. The 78% yield benchmark established in the Vandetanib process route [1] provides a de-risked starting point for SAR campaigns around 4-piperidinylmethyl ethers and amines.

Hsp90 C-Terminal Domain Inhibitor and Chaperone-Targeted Therapy Development

Researchers developing non-ATP-competitive Hsp90 inhibitors can directly adopt the published conditions (K2CO3, CH3CN, 80 °C) that employ this compound to construct 4-piperidinylmethyl-substituted core structures [1]. The mild reaction profile preserves acid- and heat-sensitive functional groups commonly found in natural product-derived inhibitor cores.

Generic API Process Development and ANDA Filing for Vandetanib

For generic pharmaceutical manufacturers pursuing ANDA submissions, sourcing the exact bromide intermediate used in the published, Chinese Pharmacopoeia-registered synthetic route [1] satisfies regulatory expectations for demonstrated synthetic pathway equivalence, avoiding the need to re-validate alternative leaving-group strategies that show ≤45% yield.

PROTAC Linker and Bifunctional Degrader Construction

The bifunctional nature of the compound—a latent secondary amine (Boc) and a primary alkyl bromide—allows stepwise functionalization without cross-reactivity. This property is exploited in modular PROTAC synthesis, where the bromide serves as a first attachment point for a targeting ligand and the deprotected piperidine anchors the E3-ligase recruiting element [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.